molecular formula C12H6Cl4N2 B1205647 3,3',4,4'-Tetrachloroazobenzene CAS No. 14047-09-7

3,3',4,4'-Tetrachloroazobenzene

Cat. No. B1205647
CAS RN: 14047-09-7
M. Wt: 320 g/mol
InChI Key: SOBGIMQKWDUEPY-UHFFFAOYSA-N
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Description

3,3’,4,4’-Tetrachloroazobenzene is a chemical compound with the molecular formula C12H6Cl4N2 . It belongs to the class of azo compounds and is characterized by its bright orange crystalline appearance .


Synthesis Analysis

The efficient synthesis of TCAB involves the reduction of 3,4-dichloronitrobenzene using lithium aluminum hydride . This process yields TCAB and its corresponding azoxy and hydrazo derivatives .

Scientific Research Applications

Pesticide Transformation and Soil Microorganisms

3,3',4,4'-Tetrachloroazobenzene (TCAB) has been identified as a product of pesticide transformation in soil. The herbicide 3',4'-dichloropropionanilide decomposes in soil into carbon dioxide and 3,4-dichloroaniline, and two molecules of the latter compound are condensed to form TCAB. This transformation involves soil microorganisms, indicating a significant interaction between pesticides and soil biology (Bartha & Pramer, 1967).

Bioaccumulation and Toxic Effects in Aquatic Organisms

Studies have been conducted on the bioaccumulation and toxic effects of TCAB on aquatic organisms. A method for the rapid extraction, detection, and determination of TCAB in biological samples has been presented, addressing a previous lack of quantitative determination methods for TCAB in biological organisms. This research is critical for understanding the environmental impact of TCAB contamination (Allinson & Morita, 1995).

Formation and Analysis in Technical Chemicals

TCAB is known as a potent chloracnegen and enzyme inducer. Extensive literature covers its synthesis, chemical-physical data, formation by various routes, analysis, presence in technical chemicals, and its toxicity and biological effects. This comprehensive overview aids in understanding the chemical properties and risks associated with TCAB (Sundström, 1982).

Determination of Toxic Impurities in Herbicides

Methods have been described for the determination of TCAB in herbicides and related products. This includes procedures for extraction, purification, and analysis by gas chromatography, which are essential for ensuring the safety and compliance of agricultural chemicals (Sundström, Jansson, & Renberg, 1978).

Electronic Structure and Receptor Models

Research into the electronic and geometric structures of TCAB has been conducted, providing insight into its stability, biological activity, and potential metabolism products. This information is crucial for understanding the molecular basis of TCAB's effects and interactions with biological systems (Fokin et al., 1990).

Environmental Impact and Contamination

Studies on the levels of TCAB in various commercial herbicides have been carried out, highlighting its presence as a contaminant and the need for monitoring and regulation to mitigate environmental and health risks (Di Muccio, Camoni, & Dommarco, 1984).

Vibrational Study and Spectroscopy

A comprehensive vibrational study of TCAB was performed, combining various spectroscopic techniques with theoretical calculations. This research provides detailed insight into the structural and spectral properties of TCAB, which are important for both environmental monitoring and understanding its chemical behavior (Castillo et al., 2015).

Formation in Soils

The formation of TCAB from 3,4-dichloroaniline in soils has been studied, revealing the chemical and microbial mechanisms involved. This research is important for understanding the environmental fate of TCAB and its potential accumulation and effects in soil ecosystems (Sprott & Corke, 1971).

Safety And Hazards

  • Toxicity : TCAB has been studied for its toxicity. In rat and mouse studies, it led to decreased body weight gain at higher doses .
  • Genetic Toxicity : TCAB’s impact on genetic material warrants investigation .

properties

IUPAC Name

bis(3,4-dichlorophenyl)diazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4N2/c13-9-3-1-7(5-11(9)15)17-18-8-2-4-10(14)12(16)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBGIMQKWDUEPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6026086, DTXSID80860129
Record name 3,3',4,4'-Tetrachloroazobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6026086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(3,4-dichlorophenyl)diazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3',4,4'-Tetrachloroazobenzene

Color/Form

Bright orange, crystalline solid

CAS RN

14047-09-7, 64275-11-2
Record name TCAB
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14047-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,3',4'-Tetrachloroazobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014047097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diazene, bis(3,4-dichlorophenyl)-, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064275112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3',4,4'-Tetrachloroazobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6026086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',4,4'-TETRACHLOROAZOBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGG7W94GS9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3,4,3',4'-Tetrachloroazobenzene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8053
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

158 °C
Record name 3,4,3',4'-Tetrachloroazobenzene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8053
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
597
Citations
APJM van Birgelen, CD Hébert, ML Wenk… - Toxicology and applied …, 1999 - Elsevier
The toxicity of 3,3′,4,4′-tetrachloroazobenzene (TCAB) was evaluated in 13-week gavage studies in male and female F344/N rats and B6C3F 1 mice. In addition to histopathology, …
Number of citations: 22 www.sciencedirect.com
A Di Muccio, I Camoni, R Dommarco - Ecotoxicology and environmental …, 1984 - Elsevier
The levels of 3,3′,4,4′-tetrachloroazobenzene (TCAB) and 3,3′,4,4′-tetrachloroazoxybenzene (TCAOB) were determined by gas chromatography-electron capture detection in 20 …
Number of citations: 22 www.sciencedirect.com
KR Schrankel, BL Kreamer, MTS Hsia - Archives of Environmental …, 1982 - Springer
The toxicity of 3,3′,4,4′-tetrachloroazobenzene (TCAB) and 3,3′,4,4′-tetrachloroazoxybenzene (TCAOB) to chick embryos was examined. TCAB or TCAOB was dissolved in corn …
Number of citations: 45 link.springer.com
GD Sprott, CT Corke - Canadian journal of microbiology, 1971 - cdnsciencepub.com
The formation of 3,3′,4,4′-tetrachloroazobenzene (TCAB) from 3,4-dichloroaniline (3,4-DCA) was studied using four Ontario soils. The disappearance of 3,4-DCA from Guelph loam …
Number of citations: 24 cdnsciencepub.com
G Sundström, B Jansson, L Renberg - Chemosphere, 1978 - Elsevier
Methods are described for the determination of 3,3′,4,4′-tetrachloroazobenzene (TCAB) and 3,3′,4,4′-tetrachloroazoxybenzene (TCAOB) in diuron and linuron formulations and in …
Number of citations: 31 www.sciencedirect.com
JS Taylor, KM Lloyd - Chlorinated Dioxins & Related Compounds, 1982 - Elsevier
At least 8 outbreaks of chloracne have occurred among workers in chemical plants manufacturing 3,4-dichloroaniline (DCA) or its derivatives. We described the first documented cases …
Number of citations: 19 www.sciencedirect.com
MV Castillo, JL Pergomet, GA Carnavale… - … Acta Part A: Molecular …, 2015 - Elsevier
In this study 3,3′,4,4′-tetrachloroazobenzene (TCAB) was prepared and then characterized by infrared, Raman, multidimensional nuclear magnetic resonance (NMR) and ultraviolet–…
Number of citations: 15 www.sciencedirect.com
National Toxicology Program - … technical report series, 2010 - pubmed.ncbi.nlm.nih.gov
3,3',4,4'-Tetrachloroazobenzene (TCAB) is not commercially manufactured but is formed as an unwanted by-product in the manufacture of 3,4-dichloroaniline and its herbicidal …
Number of citations: 15 pubmed.ncbi.nlm.nih.gov
S Hashimoto, S Schneider, M Morita - Chemosphere, 1993 - Elsevier
The contamination levels of different commercial herbicides and bulk reagents with the carcinogen 3,3′,4,4′-tetrachloroazobenzene (TCAB) were determined by high resolution mass …
Number of citations: 14 www.sciencedirect.com
WD Burge - Soil Biology and Biochemistry, 1972 - Elsevier
The rate of propanil decomposition and amounts of 3,4-dichloroaniline and 3,3',4,4'-tetrachloroazobenzene formed in five soils were unrelated to soil texture or organic matter content. …
Number of citations: 41 www.sciencedirect.com

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